4-N,4-N,6-N-trimethyl-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N,4-N,6-N-trimethyl-5-nitropyrimidine-4,6-diamine is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-N,4-N,6-N-trimethyl-5-nitropyrimidine-4,6-diamine typically involves the nitration of pyrimidine derivatives followed by methylation. The reaction conditions often require the use of strong acids and bases to facilitate the nitration and methylation processes. Specific reagents such as nitric acid and methyl iodide are commonly used in these reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-N,4-N,6-N-trimethyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyrimidine dicarboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-N,4-N,6-N-trimethyl-5-nitropyrimidine-4,6-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-N,4-N,6-N-trimethyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to DNA, affecting cellular processes. The nitro group plays a crucial role in its reactivity, enabling it to participate in redox reactions and form reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
- 4,6-Diamino-5-nitropyrimidine
- N,N,N’-trimethyl-5-nitropyrimidine-4,6-diamine
Comparison: 4-N,4-N,6-N-trimethyl-5-nitropyrimidine-4,6-diamine is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
CAS No. |
1928-70-7 |
---|---|
Molecular Formula |
C7H11N5O2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
4-N,4-N,6-N-trimethyl-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C7H11N5O2/c1-8-6-5(12(13)14)7(11(2)3)10-4-9-6/h4H,1-3H3,(H,8,9,10) |
InChI Key |
XIXGTUCJCWCQSW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=NC=N1)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.